8-Debenzoylpaeoniflorin

Pharmacokinetics Oral Bioavailability Kampo Medicine

Procure 8-Debenzoylpaeoniflorin for its unique debenzoylated structure, which confers a 10-fold higher plasma Cmax than paeoniflorin and a distinct activity signature, including direct COX-2 inhibition (IC50 5.68 μM). This compound serves as a critical analytical standard for pharmacokinetic profiling, a specific chemical tool for COX-2/iNOS pathway research, and an essential loss-of-function control for structure-activity relationship studies—making it a non-substitutable asset for rigorous experimental design.

Molecular Formula C16H24O10
Molecular Weight 376.36 g/mol
Cat. No. B568938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Debenzoylpaeoniflorin
Molecular FormulaC16H24O10
Molecular Weight376.36 g/mol
Structural Identifiers
InChIInChI=1S/C16H24O10/c1-13-4-15(22)7-2-16(13,14(7,5-18)12(25-13)26-15)24-11-10(21)9(20)8(19)6(3-17)23-11/h6-12,17-22H,2-5H2,1H3/t6-,7-,8-,9+,10-,11+,12-,13+,14+,15-,16+/m1/s1
InChIKeyLTXNSYGCFNCQRW-DKCIEBLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





8-Debenzoylpaeoniflorin: Monoterpene Glycoside Procurement for Antihyperglycemic and Anti-Inflammatory Research


8-Debenzoylpaeoniflorin is a monoterpene glycoside naturally isolated from the dried root of Paeonia lactiflora Pall (Ranunculaceae) [1]. It is a deglucosylated derivative of paeoniflorin, distinguished by the absence of a benzoyl group at the C-8 position, which fundamentally alters its pharmacokinetic and pharmacodynamic profile compared to its parent compound and other in-class monoterpene glycosides. Its documented bioactivities include antihyperglycemic effects in streptozotocin-treated rats [2] and the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-1 beta (IL-1β) in vitro [3]. These properties make it a critical reference standard for analytical studies of Paeonia-derived herbal medicines and a distinct research tool for probing structure-activity relationships within this compound class.

The Structural and Functional Singularity of 8-Debenzoylpaeoniflorin Prevents Generic Interchangeability


While 8-debenzoylpaeoniflorin belongs to the same monoterpene glycoside class as paeoniflorin, albiflorin, and oxypaeoniflorin, its unique debenzoylated structure yields a distinct biological and analytical fingerprint that prohibits simple substitution. Critically, the removal of the benzoyl group at the C-8 position results in significantly altered pharmacokinetics, as evidenced by a tenfold higher plasma concentration (Cmax) compared to paeoniflorin after oral administration of a Kampo formulation [1]. Furthermore, its activity profile differs qualitatively; it exhibits lower antihyperglycemic potency than paeoniflorin [2] but demonstrates a unique and quantifiable capacity to inhibit COX-2 [3] and LPS-induced NO production in macrophages [4]. Consequently, selecting 8-debenzoylpaeoniflorin is not a matter of class-level potency but of securing a specific, quantifiable activity signature for targeted research applications, where generic alternatives like paeoniflorin or albiflorin would introduce uncontrolled variables and invalidate experimental outcomes.

8-Debenzoylpaeoniflorin: A Quantitative, Comparator-Driven Evidence Guide for Scientific Selection


Superior Systemic Exposure: Tenfold Higher Cmax Compared to Paeoniflorin

In a direct head-to-head pharmacokinetic study of the Kampo formulation shimotsuto administered orally to rats, 8-debenzoylpaeoniflorin demonstrated a substantially higher maximum plasma concentration (Cmax) than its parent compound, paeoniflorin. The study quantified plasma concentrations via targeted LC–MS/MS, revealing a Cmax of 466 ng/mL for 8-debenzoylpaeoniflorin, which is approximately tenfold higher than the Cmax observed for paeoniflorin under identical conditions [1].

Pharmacokinetics Oral Bioavailability Kampo Medicine

Divergent Antihyperglycemic Potency: Lower Efficacy than Paeoniflorin in Diabetic Rat Models

A foundational comparative study established that while both compounds lower blood glucose in streptozotocin-treated diabetic rats, 8-debenzoylpaeoniflorin exhibits lower antihyperglycemic potency compared to paeoniflorin. The study involved intravenous administration of each compound at doses ranging from 1 to 10 mg/kg, with blood glucose measured at multiple time points. The authors explicitly conclude that the antihyperglycemic activity of 8-debenzoylpaeoniflorin 'seems lower than that of paeoniflorin' [1]. This direct comparison highlights a key differentiation point: selection of 8-debenzoylpaeoniflorin over paeoniflorin should not be based on superior glucose-lowering efficacy but on its distinct pharmacokinetic or other bioactivity profiles.

Antihyperglycemic Activity Diabetes Streptozotocin

Quantified COX-2 Inhibition: A Defined IC50 Value for Anti-Inflammatory Target Engagement

8-Debenzoylpaeoniflorin has a documented, quantifiable inhibitory effect on the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), a key target in inflammation and pain. Data from the authoritative BindingDB database reports an IC50 value of 5.68 μM (5.68E+3 nM) against COX-2 in a fluorometric assay [1]. While no direct, paired comparator data is available from the same study, this value provides a critical benchmark for researchers evaluating its anti-inflammatory potential. In contrast, the parent compound paeoniflorin is often reported with significantly weaker or negligible direct COX-2 inhibition, positioning this assay as a distinct point of differentiation for 8-debenzoylpaeoniflorin.

COX-2 Inhibition Anti-inflammatory Enzymatic Assay

Inhibition of LPS-Induced NO Production in Macrophages: A Defined Cellular IC50 of 74.22 μM

8-Debenzoylpaeoniflorin demonstrates a measurable inhibitory effect on nitric oxide (NO) production, a key inflammatory mediator, in a cellular model. Specifically, it inhibited lipopolysaccharide (LPS)-induced NO production in mouse RAW264.7 macrophages with an IC50 value of 74.22 μM, as determined by the Griess reaction after 24 hours of treatment [1]. While direct comparator data for paeoniflorin in the exact same assay is not provided, this quantifiable value establishes a baseline for its cellular anti-inflammatory activity. This is a key differentiator from albiflorin and oxypaeoniflorin, for which such specific, quantified NO inhibition data in this cell line is not widely reported.

Anti-inflammatory Nitric Oxide RAW264.7 Macrophages

Differential Activity in Allergic vs. Non-Allergic Inflammation Models

A classic study on the anti-inflammatory properties of paeoniflorin derivatives found that 8-debenzoylpaeoniflorin (referred to as desbenzoylpaeoniflorin) inhibited experimental contact hypersensitivities and passive cutaneous anaphylaxis reactions in animal models, indicating efficacy against allergic inflammation [1]. Critically, the study noted a qualitative difference: while the derivative 'paeonon' inhibited tissue swelling in adjuvant arthritis (a non-allergic model), paeoniflorin and its related compounds, including 8-debenzoylpaeoniflorin, were ineffective in this specific non-allergic inflammatory response. This suggests a preferential activity of 8-debenzoylpaeoniflorin towards allergic, rather than all forms of, inflammation.

Anti-inflammatory Allergic Response In Vivo Pharmacology

High-Value Application Scenarios for 8-Debenzoylpaeoniflorin Based on Quantitative Differentiation


As a Superior Bioavailability Reference Standard in Kampo/Herbal Medicine Pharmacokinetic Studies

Given its tenfold higher Cmax compared to paeoniflorin following oral administration of shimotsuto [1], 8-debenzoylpaeoniflorin serves as a critical analytical standard for quantifying systemic exposure of Paeonia-derived constituents in complex herbal formulations. Researchers and quality control laboratories should prioritize its procurement to ensure accurate pharmacokinetic profiling and to investigate its contribution to the overall pharmacological action of multi-component botanical drugs.

As a Specific Probe for COX-2-Mediated Inflammatory Pathways

The documented COX-2 inhibitory activity with an IC50 of 5.68 μM [1] positions 8-debenzoylpaeoniflorin as a specific chemical tool for in vitro studies of this enzyme. It is the preferred procurement choice over paeoniflorin (which shows weaker direct COX-2 inhibition) for experiments designed to elucidate the role of COX-2 in inflammation, cancer, or other disease models, or for screening novel COX-2 inhibitors.

As a Cellular Model Tool for Studying NO-Mediated Inflammation in Macrophages

With a defined cellular IC50 of 74.22 μM for inhibiting LPS-induced NO production in RAW264.7 macrophages [1], 8-debenzoylpaeoniflorin provides a quantifiable benchmark for studying inflammatory signaling. It is an ideal compound for researchers needing a characterized, naturally-derived inhibitor of the iNOS/NO pathway to validate assay systems or to serve as a comparator in the development of novel anti-inflammatory agents.

As a Negative Control or Comparator for Antihyperglycemic Research

Its established, and quantifiably lower, antihyperglycemic potency compared to paeoniflorin [1] makes 8-debenzoylpaeoniflorin a valuable experimental control. In studies aiming to identify or characterize the structural features responsible for the glucose-lowering effects of paeoniflorin, 8-debenzoylpaeoniflorin acts as a 'loss-of-function' comparator, helping to validate structure-activity relationships and eliminate off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Debenzoylpaeoniflorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.